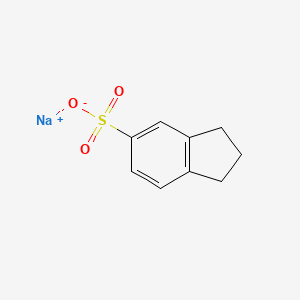
Indane-5-sulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indane-5-sulfonic acid, sodium salt is an organic compound with the molecular formula C₉H₉NaO₃S. It is a derivative of indane, a bicyclic hydrocarbon, and features a sulfonic acid group attached to the fifth position of the indane ring. This compound is known for its solubility in water and its applications in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indane-5-sulfonic acid, sodium salt can be synthesized through the sulfonation of indane. The process typically involves the reaction of indane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures to ensure the selective sulfonation at the desired position on the indane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as crystallization or distillation, can enhance the purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Indane-5-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonamides and thiols.
Substitution: Halogenated or nitrated indane derivatives.
Aplicaciones Científicas De Investigación
Indane-5-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved solubility and bioavailability.
Industry: It serves as an intermediate in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of indane-5-sulfonic acid, sodium salt involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Benzene sulfonic acid, sodium salt: Similar in structure but lacks the bicyclic indane ring.
Toluene sulfonic acid, sodium salt: Contains a methyl group instead of the indane ring.
Naphthalene sulfonic acid, sodium salt: Features a fused bicyclic aromatic system but differs in the position of the sulfonic acid group.
Uniqueness: Indane-5-sulfonic acid, sodium salt is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H9NaO3S |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
sodium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
YEBCHRMXXLPGQR-UHFFFAOYSA-M |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


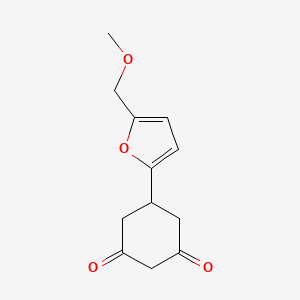
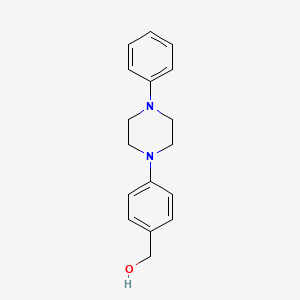
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)
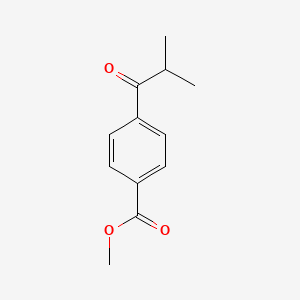
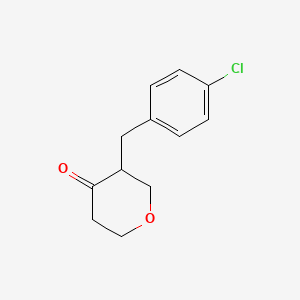


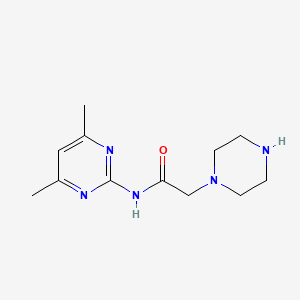
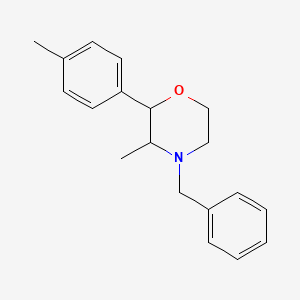
![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

